

Application Note and Protocol: Stability Testing of Desmethyl Tacrolimus

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Compound of Interest

Compound Name: *Desmethyl Tacrolimus*

Cat. No.: *B14101261*

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Purpose

This document provides a comprehensive protocol for conducting stability testing of **Desmethyl Tacrolimus**, a primary metabolite of the immunosuppressant drug Tacrolimus. The objective of this protocol is to establish a testing framework to evaluate how the quality of **Desmethyl Tacrolimus** varies over time under the influence of various environmental factors such as temperature, humidity, and light. The data generated will be crucial for determining the retest period, shelf life, and appropriate storage conditions for the drug substance.

Scope

This protocol applies to the stability testing of **Desmethyl Tacrolimus** drug substance. It outlines the necessary procedures for forced degradation studies, long-term stability testing, and accelerated stability testing, in accordance with the principles of the International Council for Harmonisation (ICH) guidelines.^{[1][2][3]}

Summary of Stability Protocol

This protocol encompasses a series of studies to assess the stability of **Desmethyl Tacrolimus**. Forced degradation studies will be conducted to identify potential degradation products and establish the intrinsic stability of the molecule. Long-term and accelerated stability studies will be performed to evaluate the impact of controlled storage conditions over time. The

primary analytical method for assessing stability will be a validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method.[4]

Experimental Protocols

Materials and Equipment

- **Desmethyl Tacrolimus** reference standard
- High-purity solvents (e.g., acetonitrile, methanol, water)
- Reagents for forced degradation (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
- Validated stability-indicating HPLC or UHPLC system with a suitable detector (e.g., UV, MS) [4]
- Calibrated stability chambers with controlled temperature and humidity
- Photostability chamber
- Calibrated pH meter
- Volumetric glassware

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the degradation pathways of **Desmethyl Tacrolimus**. [5]

4.2.1 Acid Hydrolysis:

- Prepare a solution of **Desmethyl Tacrolimus** in a suitable solvent (e.g., methanol or acetonitrile).
- Add 0.1 M hydrochloric acid to the solution.
- Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

- At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.
- Analyze the samples using the validated stability-indicating HPLC/UHPLC method.

4.2.2 Alkaline Hydrolysis:

- Prepare a solution of **Desmethyl Tacrolimus** in a suitable solvent.
- Add 0.1 M sodium hydroxide to the solution.
- Maintain the solution at room temperature for a specified period (e.g., 1, 2, 4, 8 hours). Tacrolimus is known to be highly labile under alkaline conditions.[6]
- At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.
- Analyze the samples by HPLC/UHPLC.

4.2.3 Oxidative Degradation:

- Prepare a solution of **Desmethyl Tacrolimus** in a suitable solvent.
- Add 3% hydrogen peroxide to the solution.
- Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.[7]
- At each time point, withdraw an aliquot and dilute for analysis.
- Analyze the samples by HPLC/UHPLC.

4.2.4 Thermal Degradation:

- Place a known quantity of solid **Desmethyl Tacrolimus** in a controlled temperature oven (e.g., 80°C).
- Expose the solid drug substance to dry heat for a specified period (e.g., 24, 48, 72 hours).

- At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
- Analyze the samples by HPLC/UHPLC.

4.2.5 Photolytic Degradation:

- Expose a solution of **Desmethyl Tacrolimus** and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
- A control sample should be protected from light by wrapping the container in aluminum foil. [7]
- At the end of the exposure period, prepare the samples for analysis.
- Analyze both the exposed and control samples by HPLC/UHPLC.

Long-Term and Accelerated Stability Testing Protocol

4.3.1 Study Design:

- At least three primary batches of **Desmethyl Tacrolimus** should be used for the stability studies. [3]
- The drug substance should be stored in containers that simulate the proposed market packaging.
- Samples will be stored under the conditions specified in the table below.

4.3.2 Testing Schedule:

Samples will be pulled at the specified time points and analyzed for appearance, assay, and degradation products using the validated stability-indicating method.

Data Presentation

Quantitative data from the stability studies should be summarized in the following tables.

Table 1: Storage Conditions and Testing Schedule for **Desmethyl Tacrolimus** Stability Studies

Study Type	Storage Condition	Testing Time Points (Months)
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	0, 3, 6, 9, 12, 18, 24, 36
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	0, 6, 9, 12
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	0, 3, 6

RH = Relative Humidity. Intermediate testing is performed if significant change occurs during accelerated testing.[8][9]

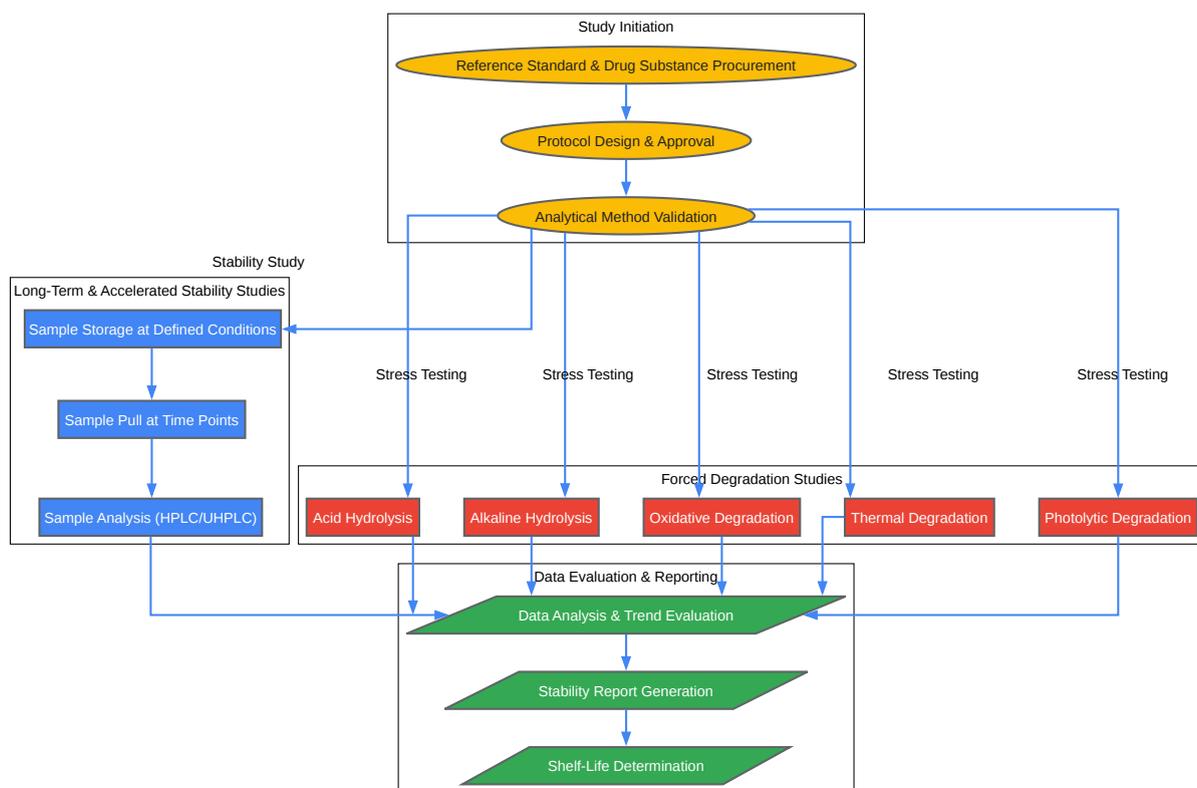
Table 2: Acceptance Criteria for Stability Testing of **Desmethyl Tacrolimus**

Test Parameter	Acceptance Criteria
Appearance	No significant change in physical appearance (e.g., color, form)
Assay	98.0% - 102.0% of the initial value
Individual Unspecified Impurity	Not more than 0.10%
Total Impurities	Not more than 0.5%

Acceptance criteria should be established based on data from development batches and toxicological considerations.

Visualization

Diagram 1: Experimental Workflow for **Desmethyl Tacrolimus** Stability Testing



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Caption: Workflow of the stability testing protocol for **Desmethyl Tacrolimus**.

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